5-Chloro-2-pyridin-4-yl-1,2,3,4-tetrahydro-isoquinoline
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Overview
Description
5-Chloro-1,2,3,4-tetrahydro-2-(4-pyridinyl)isoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a chlorine atom at the 5th position and a pyridinyl group at the 2nd position of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2,3,4-tetrahydro-2-(4-pyridinyl)isoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline and 4-chloropyridine as the primary starting materials.
Hydrogenation: Isoquinoline undergoes hydrogenation in the presence of a catalyst such as palladium on carbon to form 1,2,3,4-tetrahydroisoquinoline.
N-Alkylation: The tetrahydroisoquinoline is then subjected to N-alkylation with 4-chloropyridine under basic conditions to introduce the pyridinyl group at the 2nd position.
Chlorination: Finally, the compound is chlorinated at the 5th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of 5-Chloro-1,2,3,4-tetrahydro-2-(4-pyridinyl)isoquinoline follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,2,3,4-tetrahydro-2-(4-pyridinyl)isoquinoline undergoes various chemical reactions, including:
Reduction: It can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and selenium dioxide.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Corresponding nitrone.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-1,2,3,4-tetrahydro-2-(4-pyridinyl)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-1,2,3,4-tetrahydro-2-(4-pyridinyl)isoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the MAPK pathway, leading to anti-inflammatory and anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the chlorine and pyridinyl groups, making it less specific in its biological activities.
4-Chloro-1,2,3,4-tetrahydroisoquinoline: Similar but lacks the pyridinyl group, affecting its pharmacological profile.
2-(4-Pyridinyl)-1,2,3,4-tetrahydroisoquinoline: Similar but lacks the chlorine atom, influencing its reactivity and biological properties.
Uniqueness
5-Chloro-1,2,3,4-tetrahydro-2-(4-pyridinyl)isoquinoline is unique due to the presence of both the chlorine and pyridinyl groups, which enhance its specificity and potency in biological applications. The combination of these functional groups contributes to its distinct chemical reactivity and pharmacological profile.
Properties
CAS No. |
524718-19-2 |
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Molecular Formula |
C14H13ClN2 |
Molecular Weight |
244.72 g/mol |
IUPAC Name |
5-chloro-2-pyridin-4-yl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C14H13ClN2/c15-14-3-1-2-11-10-17(9-6-13(11)14)12-4-7-16-8-5-12/h1-5,7-8H,6,9-10H2 |
InChI Key |
MSAAQJGBKBAPHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C(=CC=C2)Cl)C3=CC=NC=C3 |
Origin of Product |
United States |
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